Superior Functional Potency Over Bicalutamide in Cellular Proliferation Assays
In an intact cell model, Hydroxyflutamide demonstrated approximately 3-fold higher potency than bicalutamide (Casodex) at inhibiting DHT-stimulated proliferation of androgen-sensitive mouse Shionogi carcinoma cells [1]. This functional superiority in a cellular context is a key differentiator, despite bicalutamide often showing higher binding affinity in cell-free assays.
| Evidence Dimension | Inhibition of DHT-stimulated cell proliferation |
|---|---|
| Target Compound Data | Hydroxyflutamide: ~3x more potent than Casodex |
| Comparator Or Baseline | Bicalutamide (Casodex) |
| Quantified Difference | Approximately 3-fold higher potency for Hydroxyflutamide |
| Conditions | Androgen-sensitive mouse Shionogi carcinoma cells stimulated by dihydrotestosterone (DHT) in vitro |
Why This Matters
For researchers requiring a potent functional antagonist in cellular models, Hydroxyflutamide offers superior performance over bicalutamide in this specific, widely-used assay.
- [1] Luo, S., Martel, C., LeBlanc, G., Candas, B., Singh, S. M., Labrie, C., Simard, J., Bélanger, A., & Labrie, F. (1996). Relative potencies of Flutamide and Casodex: preclinical studies. *Endocrine-Related Cancer*, 3(3), 229–241. View Source
